N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-29-17-11-16(21-20(22-17)30-2)23-31(27,28)13-9-7-12(8-10-13)24-18(25)14-5-3-4-6-15(14)19(24)26/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSNFHXWHFXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Phthalimide Moiety: The phthalimide group is typically introduced through a reaction between phthalic anhydride and ammonia or primary amines.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine and Sulfonamide Moieties
Several analogues share the N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide scaffold but differ in substituents at the para position:
- Thiourea Derivatives (3a–t) : Synthesized by condensation with aromatic amines, these compounds exhibit antitubercular activity. For example, 3b (bearing a methyl-substituted aryl group) showed inhibitory activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL) .
- Fluorinated Thiourea Analogues (3a–e, 4a–d) : Fluorine substitution enhances lipophilicity and metabolic stability. Compound 4d demonstrated potent antimicrobial activity (MIC = 2 µg/mL against S. aureus) and anticancer effects (IC₅₀ = 8.2 µM against MCF-7 breast cancer cells) .
- Chlorinated Benzoyl Derivatives (11, 18) : Replacing the dioxoisoindole with 4-chloro- or 2-chloro-benzoyl groups improved antimicrobial activity. Compound 11 showed broad-spectrum efficacy against Gram-positive and Gram-negative bacteria .
Functional Group Impact on Activity
- Dioxoisoindole vs. Thiourea : The 1,3-dioxoisoindole group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., dihydrofolate reductase in M. tuberculosis), whereas thiourea derivatives facilitate hydrogen bonding with bacterial DNA gyrase .
- Halogen Substitution: Chlorine or fluorine atoms in analogues 11 and 4d improve membrane penetration and target affinity, explaining their superior antimicrobial activity compared to non-halogenated derivatives .
Biological Activity
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and a summary table of its effects.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, a benzenesulfonamide moiety, and an isoindole structure. Its molecular formula can be represented as with a molecular weight of approximately 396.39 g/mol.
Antimicrobial Activity
Research has shown that compounds containing the sulfonamide group exhibit significant antimicrobial properties. A study investigated various derivatives of N-(2,6-dimethoxypyrimidinyl)thioureas, which included the target compound. The results indicated that certain derivatives demonstrated potent antibacterial and antifungal activities when tested against a range of microorganisms using the well diffusion method.
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Microorganism Tested | Zone of Inhibition (mm) | IC50 (μg/mL) |
|---|---|---|---|
| 3j | E. coli | 15 | 3.5 |
| 3m | S. aureus | 18 | 2.8 |
| 3p | C. albicans | 20 | 1.72 |
The compound 3p showed promising activity against the breast carcinoma cell line (MCF-7), with an IC50 value of 1.72 μg/mL compared to the reference drug (5-fluorouracil), which had an IC50 value of 4.8 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies focusing on different cancer cell lines. The compound's mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
In one study, several derivatives were docked into the active site of carbonic anhydrase IX (CAIX), which is often overexpressed in tumors. The binding affinities and interactions with amino acids in the active site were analyzed to predict their potential as anticancer agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| 3b | MCF-7 | 1.90 |
| 3p | MDA-MB-231 | 2.15 |
The findings suggest that modifications to the core structure can enhance biological activity against specific cancer types.
The biological activity of this compound may be attributed to its ability to interfere with metabolic pathways critical for microbial growth and cancer cell survival. The presence of the sulfonamide group is known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), thus preventing bacterial growth.
In cancer cells, the inhibition of CAIX leads to disrupted pH regulation within the tumor microenvironment, promoting apoptosis and reducing tumor growth.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(2,6-dimethoxypyrimidin-4-yl)-4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine and benzenesulfonamide cores. A common approach includes coupling 2,6-dimethoxypyrimidin-4-amine with 4-(1,3-dioxoisoindol-2-yl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like hydrolysis .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the connectivity of the pyrimidine, sulfonamide, and isoindole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous sulfonamide-pyrimidine derivatives .
Q. How do the electron-withdrawing/donating groups in this compound influence its reactivity?
- Methodological Answer : The 2,6-dimethoxy groups on the pyrimidine ring act as electron donors, stabilizing intermediates during nucleophilic substitution reactions. The sulfonamide group’s electron-withdrawing nature enhances electrophilicity at the sulfur center, facilitating cross-coupling or substitution reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with transition-state analysis identify energy barriers for key steps like sulfonylation or cyclization. Tools like the Artificial Force Induced Reaction (AFIR) method systematically explore reaction pathways, reducing trial-and-error experimentation. Experimental validation under predicted conditions (e.g., solvent, catalyst) improves yield and selectivity .
Q. What strategies resolve contradictions in observed vs. predicted reaction yields?
- Methodological Answer : Statistical design of experiments (DoE) isolates critical variables (e.g., temperature, pH) through factorial designs or response surface methodology. For example, a central composite design can model non-linear relationships between reagent concentration and yield. Contradictions arising from kinetic vs. thermodynamic control are addressed via time-resolved in-situ monitoring (e.g., FTIR or Raman spectroscopy) .
Q. What is the role of the sulfonamide group in mediating biological interactions, and how can this be studied?
- Methodological Answer : The sulfonamide moiety often acts as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrases or proteases. Isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular dynamics simulations reveal conformational changes in protein-ligand complexes. Mutagenesis studies (e.g., alanine scanning) identify critical residues for interaction .
Q. How does the crystal packing of this compound affect its physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between isoindole rings or hydrogen bonds involving sulfonamide). Hirshfeld surface analysis maps these interactions, correlating with solubility and thermal stability (via DSC/TGA). For example, tight packing may reduce solubility, necessitating co-crystallization with solubilizing agents .
Methodological Frameworks for Data Analysis
Q. What computational tools are recommended for predicting the environmental fate of this compound?
- Methodological Answer : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking with environmental receptors (e.g., soil enzymes) predicts degradation pathways. Experimental validation via HPLC-MS/MS tracks degradation products in simulated environmental matrices .
Q. How to design a reactor for scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., packed-bed reactors) enhance mass transfer and control exothermic reactions. Computational fluid dynamics (CFD) models optimize flow rates and residence times. In-line analytics (e.g., UV-vis probes) monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
